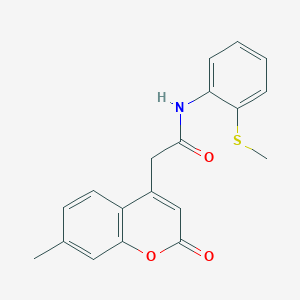![molecular formula C20H17ClF3N3O3S B2363953 1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1019142-42-7](/img/structure/B2363953.png)
1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine” is a versatile material used in scientific research1. Its unique structure and properties make it valuable for various applications, including drug discovery, molecular biology, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation is a method often used in the synthesis of similar compounds2.Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups including a chlorophenyl group, a trifluoromethylphenyl group, an oxadiazol group, and a piperidine ring. Unfortunately, I couldn’t find a specific molecular structure for this compound.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures, such as trifluoromethylpyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources available. However, similar compounds like 4-Chlorophenyl phenyl sulfone have a molecular weight of 252.72 and are soluble in various solvents5.Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been studied for its potential in antibacterial applications. Notably, certain acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the compound , demonstrated moderate inhibitory activity against various bacterial strains, including Gram-negative bacteria. Specifically, a compound with a 2-methylphenyl group showed significant inhibitory effects against strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Alzheimer's Disease Treatment Potential
A series of N-substituted derivatives of the compound were synthesized to evaluate potential drug candidates for Alzheimer’s disease. The synthesized compounds were subjected to spectral analysis and screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease treatment (Rehman et al., 2018).
Cancer Research
The compound's derivatives have also been investigated for potential anticancer properties. For instance, certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents. Some of these compounds showed promising results against cancer cell lines, indicating the potential for further studies and therapeutic applications (Rehman et al., 2018).
Antimicrobial Activity
Several derivatives of the compound have been synthesized and evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies highlighted that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity, with certain derivatives demonstrating significant antimicrobial activities (Vinaya et al., 2009).
Safety And Hazards
Direcciones Futuras
The future directions for this compound are not explicitly mentioned in the sources available. However, the demand for similar compounds, such as trifluoromethylpyridine derivatives, has been increasing steadily in the last 30 years3. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds3.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, please refer to specialized literature or consult with a chemical expert.
Propiedades
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O3S/c21-16-7-9-17(10-8-16)31(28,29)27-11-1-2-14(12-27)19-25-18(26-30-19)13-3-5-15(6-4-13)20(22,23)24/h3-10,14H,1-2,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCGCZUVPKADAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
amino}acetamide](/img/structure/B2363877.png)
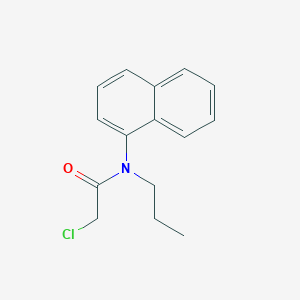
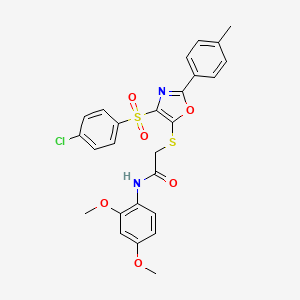
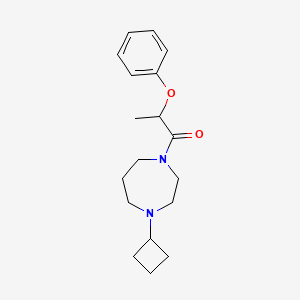
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
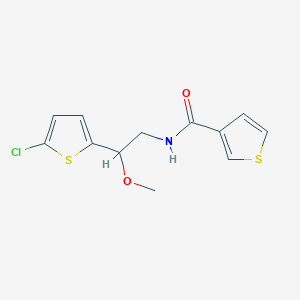
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
